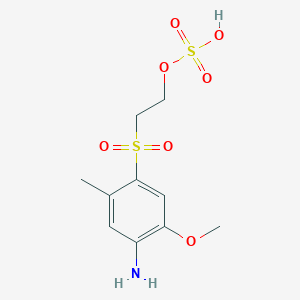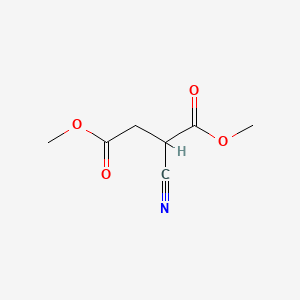
Dimethyl 2-cyanosuccinate
Vue d'ensemble
Description
Dimethyl 2-cyanosuccinate is a chemical compound that is part of the broader category of cyanoacrylates, which are compounds featuring a cyano group (-C≡N) attached to an acrylate moiety. While the provided papers do not directly discuss dimethyl 2-cyanosuccinate, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to dimethyl 2-cyanosuccinate.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how dimethyl 2-cyanosuccinate might be synthesized. For instance, the synthesis of optically active cyclopropanols from dimethyl α-alkylsuccinates involves enantioselective hydrolysis and acyloin cyclization, which could be relevant to the synthesis of dimethyl 2-cyanosuccinate . Additionally, the synthesis of (-)-dimethyl 2-cyano-2-methylsuccinate from menthyl cyanoacetate suggests a route that could potentially be adapted for the synthesis of dimethyl 2-cyanosuccinate .
Molecular Structure Analysis
The molecular structure of dimethyl 2-cyanosuccinate can be inferred from studies on similar compounds. For example, the synthesis and molecular structure analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involved detailed spectroscopic analyses and quantum chemical calculations, which could provide insights into the structure of dimethyl 2-cyanosuccinate .
Chemical Reactions Analysis
The chemical reactions involving cyanoacrylates are diverse. The paper discussing the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate indicates that these compounds can participate in condensation reactions, which may also be applicable to dimethyl 2-cyanosuccinate .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-cyanosuccinate can be deduced from the properties of similar compounds. For instance, the enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide using 2-cyanopyridine suggest that cyano groups can influence reaction rates and yields, which is relevant to understanding the reactivity of dimethyl 2-cyanosuccinate . The thermal analysis of the synthesized 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye provides an example of how the thermal stability of dimethyl 2-cyanosuccinate might be studied .
Applications De Recherche Scientifique
- Specific Scientific Field: Asymmetric Synthesis
- Summary of the Application: Dimethyl 2-cyanosuccinate is used as a building block for the manufacturing of many active pharmaceutical ingredients and fine chemicals . The asymmetric reduction of C=C double bond of dimethyl citraconate, dimethyl mesaconate or dimethyl itaconate represents an attractive straightforward approach to access optically pure dimethyl 2-methylsuccinate .
- Methods of Application or Experimental Procedures: Three ene-reductases (ERs) from Bacillus sp., Saccharomyces eubayanus and Aspergillus flavus with high substrate tolerance and stereoselectivity towards dimethyl citraconate, dimethyl mesaconate or dimethyl itaconate have been identified . These ERs were used to convert these compounds to dimethyl 2-methylsuccinate .
- Results or Outcomes: Up to 500 mM of dimethyl mesaconate was converted to (S)-dimethyl 2-methylsuccinate by Saccharomyces eubayanus ER in high yields (80%) and enantioselectivity (98% ee), and 700 mM of dimethyl citraconate and 400 mM of dimethyl itaconate were converted to ®-dimethyl 2-methylsuccinate by Bacillus sp. ER and Aspergillus flavus ER, respectively, in high yields (86% and 77%) with excellent enantioselectivity (99% ee) .
Safety And Hazards
Dimethyl 2-cyanosuccinate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
dimethyl 2-cyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-6(9)3-5(4-8)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMMJHRVPQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-cyanosuccinate | |
CAS RN |
6283-71-2 | |
| Record name | Succinic acid, cyano-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6283-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



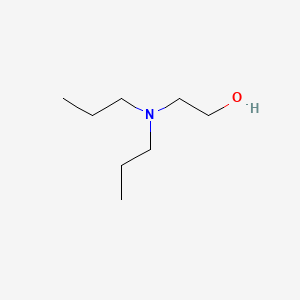
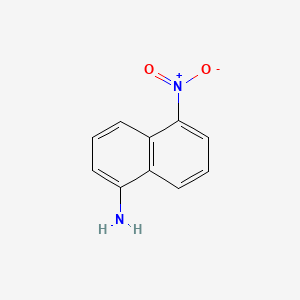
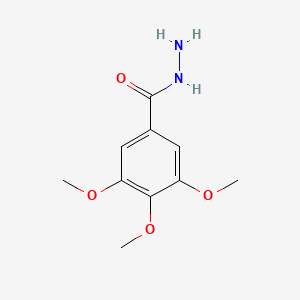
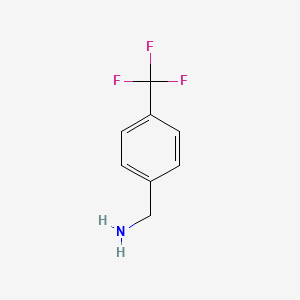
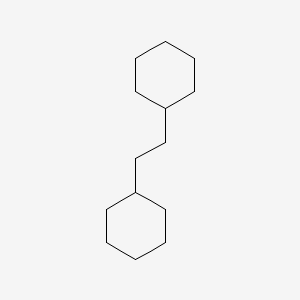
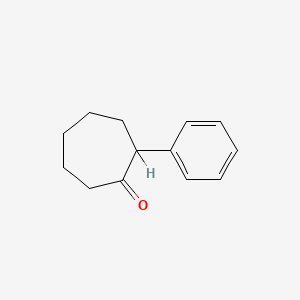
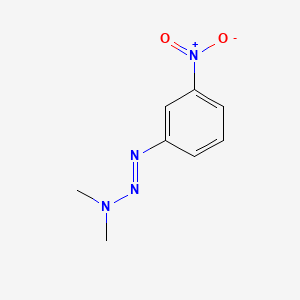
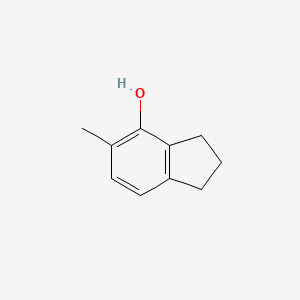
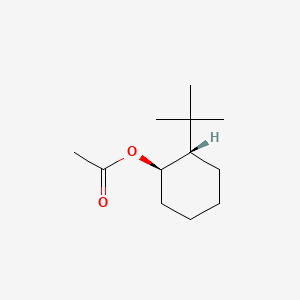
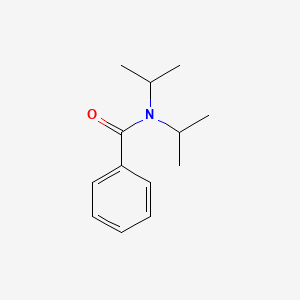
![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)
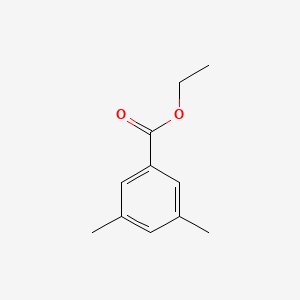
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)
